REACTION_CXSMILES
|
Cl[C:2]1[CH:3]=[C:4]([C:10]2[N:11](C3C=C[C:19]([S:22](=O)(=O)N)=CC=3)[CH:12]=[C:13](C)[CH:14]=2)[CH:5]=[CH:6][C:7]=1OC.C[O:27][C:28]1[CH:33]=[CH:32][C:31]([N:34]2[CH:38]=[C:37]([CH3:39])[CH:36]=[C:35]2[C:40]2[CH:45]=[CH:44][C:43]([S:46](=[O:49])(=[O:48])[NH2:47])=[CH:42][CH:41]=2)=[CH:30][CH:29]=1>>[CH2:14]([CH2:13][C:12]#[N:11])[C:10]([C:4]1[CH:5]=[CH:6][CH:7]=[CH:2][CH:3]=1)=[O:27].[CH3:39][C:37]1[CH:36]=[C:35]([C:40]2[CH:45]=[CH:44][C:43]([S:46](=[O:49])(=[O:48])[NH2:47])=[CH:42][CH:41]=2)[N:34]([C:31]2[CH:32]=[CH:33][C:28]([S:22][CH3:19])=[CH:29][CH:30]=2)[CH:38]=1
|
Name
|
cyano
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 16 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1OC)C=1N(C=C(C1)C)C1=CC=C(C=C1)S(N)(=O)=O
|
Name
|
phenacyl halide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 7 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)N1C(=CC(=C1)C)C1=CC=C(C=C1)S(N)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the same reagents and reaction conditions as Step B3 of Method B
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=O)C1=CC=CC=C1)CC#N
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(N(C1)C1=CC=C(C=C1)SC)C1=CC=C(C=C1)S(N)(=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |